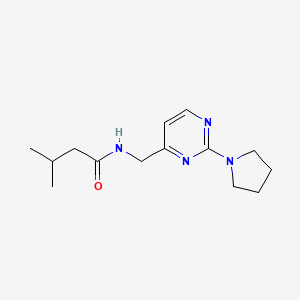![molecular formula C17H16ClN3O3 B2592977 1-(2-Chlorophenyl)-3-[[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl]urea CAS No. 2415565-28-3](/img/structure/B2592977.png)
1-(2-Chlorophenyl)-3-[[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Chlorophenyl)-3-[[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl]urea, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK) and has potential therapeutic applications in various diseases, including cancer and autoimmune disorders.
Mechanism of Action
1-(2-Chlorophenyl)-3-[[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl]urea targets BTK, a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor signaling and activation. BTK is overexpressed in various B-cell malignancies and is a promising therapeutic target. This compound irreversibly binds to the cysteine residue in the active site of BTK, leading to the inhibition of its kinase activity and downstream signaling pathways, including the PI3K/AKT and NF-κB pathways. This results in the suppression of B-cell proliferation and survival, making it a potential therapeutic agent for B-cell malignancies and autoimmune disorders.
Biochemical and Physiological Effects
This compound has been shown to have potent inhibitory effects on BTK activity and downstream signaling pathways, leading to the suppression of B-cell proliferation and survival. In addition, this compound has been found to inhibit the activation and differentiation of T cells, suggesting its potential application in autoimmune disorders. This compound has also been shown to have favorable pharmacokinetic properties, including high oral bioavailability and a long half-life, making it suitable for oral administration.
Advantages and Limitations for Lab Experiments
One of the advantages of 1-(2-Chlorophenyl)-3-[[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl]urea is its high potency and selectivity for BTK, making it a promising therapeutic agent for B-cell malignancies and autoimmune disorders. In addition, this compound has favorable pharmacokinetic properties, making it suitable for oral administration. However, one of the limitations of this compound is its irreversible binding to BTK, which may result in prolonged inhibition of BTK activity and downstream signaling pathways. This may lead to potential off-target effects and toxicity, which need to be further studied in clinical trials.
Future Directions
There are several future directions for the development of 1-(2-Chlorophenyl)-3-[[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl]urea. One potential direction is the combination of this compound with other therapeutic agents, such as immune checkpoint inhibitors or chemotherapy, to enhance its therapeutic efficacy in cancer treatment. Another potential direction is the development of this compound as a therapeutic agent for autoimmune disorders, such as rheumatoid arthritis or lupus. In addition, further studies are needed to evaluate the safety and efficacy of this compound in clinical trials and to identify potential biomarkers for patient selection and monitoring. Overall, this compound has promising therapeutic potential in various diseases and warrants further investigation.
Synthesis Methods
The synthesis of 1-(2-Chlorophenyl)-3-[[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl]urea involves the reaction of 1-(2-chlorophenyl)-3-(5-hydroxymethylfuran-2-yl)urea with 3,5-dimethyl-4-isocyanato-1,2-oxazole in the presence of a base. The resulting product is then treated with hydrochloric acid to obtain this compound as a white solid with a purity of over 99%. The synthesis method has been optimized for high yield and purity, making it suitable for large-scale production.
Scientific Research Applications
1-(2-Chlorophenyl)-3-[[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl]urea has been extensively studied in preclinical models and has demonstrated promising results in various diseases, including B-cell malignancies, autoimmune disorders, and graft-versus-host disease. In a study published in Cancer Research, this compound was shown to inhibit BTK and downstream signaling pathways, leading to the suppression of tumor growth in a mouse model of diffuse large B-cell lymphoma. In another study published in the Journal of Immunology, this compound was found to suppress the activation and differentiation of B cells and T cells, suggesting its potential therapeutic application in autoimmune disorders.
properties
IUPAC Name |
1-(2-chlorophenyl)-3-[[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O3/c1-10-16(11(2)24-21-10)15-8-7-12(23-15)9-19-17(22)20-14-6-4-3-5-13(14)18/h3-8H,9H2,1-2H3,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYUZGLPTJOAUQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C2=CC=C(O2)CNC(=O)NC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-(8-(3-chlorophenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2592895.png)
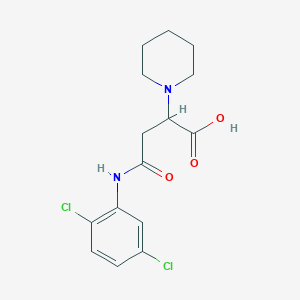
![N-(3,4-dimethoxyphenethyl)-3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2592897.png)
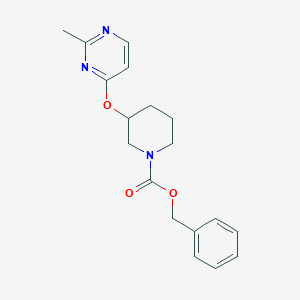

![[2-(2,6-Difluoroanilino)-2-oxoethyl] 2,5-dichlorobenzoate](/img/structure/B2592900.png)
![1-(4-ethylphenyl)-3-(4-methylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2592902.png)
![[3-(1,3-Benzodioxol-5-yl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2592903.png)
![5-bromo-N-(4-(methylthio)benzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2592905.png)
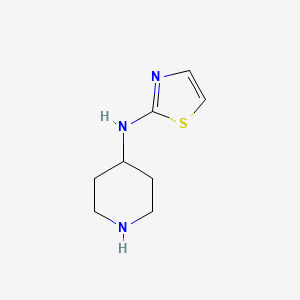
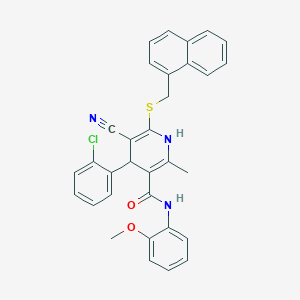
![4-[3-(4-Propoxyphenyl)propanoyl]-1-(pyridin-3-yl)piperazin-2-one](/img/structure/B2592913.png)
